molecular formula C9H11NO2 B1236491 L-beta-Phenylalanine

L-beta-Phenylalanine

Cat. No.: B1236491
M. Wt: 165.19 g/mol
InChI Key: UJOYFRCOTPUKAK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-ammonio-3-phenylpropanoate is an optically active form of 3-ammonio-3-phenylpropanoate having (R)-configuration. It is an enantiomer of a (S)-3-ammonio-3-phenylpropanoate. It is a tautomer of a (R)-3-amino-3-phenylpropanoic acid.

Scientific Research Applications

Pathogenesis of Cognitive Dysfunction in PKU

L-beta-Phenylalanine plays a central role in the pathogenesis of cognitive dysfunction observed in phenylketonuria (PKU). Elevated levels of phenylalanine due to phenylalanine hydroxylase (PAH) deficiency lead to severe mental retardation if untreated. Despite dietary management, cognitive outcomes in PKU patients remain suboptimal, suggesting a complex interplay between high blood phenylalanine concentrations, disturbed amino acid transport, and altered cerebral neurotransmitter and protein synthesis (de Groot et al., 2010).

Nutritional and Pharmacological Management of PKU

The management of PKU has evolved with the introduction of more palatable dietary options and pharmacological interventions. Treatments aim to reduce phenylalanine levels while addressing the nutritional deficiencies and neurological impacts of the disorder. Strategies include the use of glycomacropeptide-based foods, large neutral amino acids, and tetrahydrobiopterin to increase phenylalanine hydroxylase activity. Such advances offer alternative approaches to maintain low phenylalanine concentrations, potentially improving cognitive outcomes and quality of life for individuals with PKU (Strisciuglio & Concolino, 2014; Ney et al., 2013).

Biosensors for Amino Acid Detection

Recent advancements in sensor and biosensor technology have significantly impacted the detection of amino acids like this compound. Conducting polymers and molecularly imprinted polymers have been employed to develop electrochemical sensors and biosensors with high specificity and sensitivity. These innovations hold promise for medical and pharmaceutical applications, offering efficient devices for medication quality control and monitoring diseases associated with amino acid imbalances (Dinu & Apetrei, 2022).

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3R)-3-azaniumyl-3-phenylpropanoate

InChI

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1

InChI Key

UJOYFRCOTPUKAK-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)[O-])[NH3+]

SMILES

C1=CC=C(C=C1)C(CC(=O)[O-])[NH3+]

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)[O-])[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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